molecular formula C11H9N3O2 B15187591 Benzamide, 2-hydroxy-N-pyrazin-2-yl- CAS No. 94785-59-8

Benzamide, 2-hydroxy-N-pyrazin-2-yl-

Cat. No.: B15187591
CAS No.: 94785-59-8
M. Wt: 215.21 g/mol
InChI Key: IBWJDRMQTGRCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-hydroxy-N-pyrazin-2-yl-, is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a hydroxyl group at the 2-position and a pyrazin-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including 2-hydroxy-N-pyrazin-2-yl-benzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction of benzoic acids with appropriate amines at elevated temperatures. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process. Electrochemical synthesis is another method that can be employed for the production of benzamides under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-hydroxy-N-pyrazin-2-yl-, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzamide, 2-hydroxy-N-pyrazin-2-yl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, 2-hydroxy-N-pyrazin-2-yl-, involves its interaction with specific molecular targets. For instance, in its anti-tubercular activity, it targets enzymes involved in the biosynthesis of essential bacterial components, thereby inhibiting bacterial growth . The hydroxyl and pyrazin-2-yl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-hydroxy-N-pyrazin-2-yl-, is unique due to the presence of the pyrazin-2-yl group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and its specificity in targeting molecular pathways, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

94785-59-8

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-hydroxy-N-pyrazin-2-ylbenzamide

InChI

InChI=1S/C11H9N3O2/c15-9-4-2-1-3-8(9)11(16)14-10-7-12-5-6-13-10/h1-7,15H,(H,13,14,16)

InChI Key

IBWJDRMQTGRCDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.